1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione 1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
Brand Name: Vulcanchem
CAS No.: 339103-80-9
VCID: VC7185198
InChI: InChI=1S/C10H6Cl2N2O4/c11-6-2-1-5(7(12)3-6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
SMILES: C1=CC(=C(C=C1Cl)Cl)CON2C(=O)C(=O)NC2=O
Molecular Formula: C10H6Cl2N2O4
Molecular Weight: 289.07

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

CAS No.: 339103-80-9

Cat. No.: VC7185198

Molecular Formula: C10H6Cl2N2O4

Molecular Weight: 289.07

* For research use only. Not for human or veterinary use.

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione - 339103-80-9

Specification

CAS No. 339103-80-9
Molecular Formula C10H6Cl2N2O4
Molecular Weight 289.07
IUPAC Name 1-[(2,4-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
Standard InChI InChI=1S/C10H6Cl2N2O4/c11-6-2-1-5(7(12)3-6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
Standard InChI Key FKBDDFHCHKTMLN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CON2C(=O)C(=O)NC2=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-[(2,4-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione reflects its core imidazolidine-trione scaffold substituted at the 1-position with a (2,4-dichlorophenyl)methoxy group. Its molecular formula is C₁₀H₅Cl₂N₂O₄, yielding a molecular weight of 290.06 g/mol (calculated from atomic masses). This distinguishes it from close analogs such as 1-[(2,6-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione (PubChem CID 4313670), which shares the same trione backbone but differs in chlorine substitution patterns .

Structural Depiction and Stereoelectronic Features

The compound’s structure comprises a planar imidazolidine ring fused with three ketone groups (2,4,5-trione) and a (2,4-dichlorophenyl)methoxy substituent. The dichlorophenyl group introduces steric bulk and electronic effects due to chlorine’s electronegativity, which may influence reactivity and intermolecular interactions. Computational models of analogous structures suggest that the ortho and para chlorine atoms create a electron-deficient aromatic system, potentially enhancing binding affinity in biological targets .

Table 1: Comparative Structural Data for Imidazolidine-trione Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Chlorine Substitution
1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trioneC₁₀H₅Cl₂N₂O₄290.062,4-dichloro
1-(2,6-Dichlorophenyl)imidazolidine-2,4,5-trione C₉H₅Cl₂N₂O₃259.042,6-dichloro
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione C₁₀H₅Cl₂N₂O₄289.072,6-dichloro

Synthetic Methodologies

Key Reaction Pathways

While no explicit synthesis for the 2,4-dichloro derivative is documented, routes to analogous compounds involve:

  • Nucleophilic Substitution: Reacting imidazolidine-2,4,5-trione with (2,4-dichlorophenyl)methyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group .

  • Cyclocondensation: Combining urea derivatives with dichlorophenyl-containing aldehydes under acidic conditions, though this method risks regioisomer formation .

Purification and Characterization

Hypothetical purification would likely employ recrystallization from ethanol/water mixtures, given the low polarity of chlorinated aromatics. Characterization via ¹H/¹³C NMR would resolve the dichlorophenyl protons (δ 7.2–7.5 ppm) and imidazolidine carbonyl carbons (δ 170–180 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 289.9984 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenyl group. Stability studies on analogs suggest susceptibility to hydrolytic degradation under alkaline conditions, with the trione moiety undergoing ring-opening reactions .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at ~1770 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl bending) .

  • UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions in the aromatic system).

Pharmacological and Industrial Applications

Materials Science Applications

The rigid trione scaffold could serve as a building block for high-performance polymers. Chlorine atoms may improve flame retardancy or thermal stability, as seen in halogenated polyimides .

Analytical and Regulatory Challenges

Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace analysis. Reverse-phase C18 columns would separate it from structurally related impurities .

Regulatory Status

As a novel chemical entity, it remains unregulated. Future studies must address ecotoxicological impacts under frameworks like REACH or TSCA.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to avoid 2,6-dichloro byproducts.

  • Biological Screening: Evaluate in vitro antimicrobial and anticancer activity.

  • Computational Modeling: Predict metabolic pathways using QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator